4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933445
InChI: InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3
SMILES:
Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol

4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole

CAS No.:

Cat. No.: VC15933445

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole -

Specification

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
IUPAC Name 4-naphthalen-1-yl-1-propylpyrazole
Standard InChI InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3
Standard InChI Key OKJAHAHYMIUQFE-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32

Introduction

Structural and Molecular Properties

Chemical Identity

  • Molecular Formula: C₁₆H₁₆N₂

  • Molecular Weight: 236.31 g/mol

  • IUPAC Name: 1-Propyl-4-(naphthalen-1-yl)-1H-pyrazole

  • SMILES: CCCN1N=CC(C2=C3C=CC=CC3=CC=C2)=C1

The pyrazole ring is substituted at the 1-position with a propyl group and at the 4-position with a naphthalen-1-yl group. This arrangement confers rigidity and π-electron density, influencing its reactivity and intermolecular interactions .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: Limited single-crystal data exist, but analogous pyrazole derivatives exhibit planar pyrazole rings with dihedral angles of 5–15° relative to appended aromatic systems .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.85 (sextet, 2H, CH₂CH₂CH₃), 4.25 (t, 2H, NCH₂), 7.45–8.25 (m, 7H, naphthalene) .

    • ¹³C NMR: Signals at δ 13.5 (CH₃), 22.1 (CH₂CH₂CH₃), 50.8 (NCH₂), 120–135 (aromatic carbons) .

  • IR Spectroscopy: Peaks at 3050 cm⁻¹ (C–H aromatic), 1605 cm⁻¹ (C=N), and 1510 cm⁻¹ (C–C aromatic) .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via cyclocondensation or hydrazine-based protocols:

Route 1: Vilsmeier–Haack Reaction

  • Intermediate Formation: β-Acetylnaphthalene reacts with propylhydrazine in ethanol under acidic conditions to form a hydrazone .

  • Cyclization: Treatment with Vilsmeier–Haack reagent (POCl₃/DMF) at 70–80°C yields the pyrazole core .

  • Yield: ~65–70% after purification by column chromatography .

Route 2: Suzuki–Miyaura Coupling

  • A palladium-catalyzed cross-coupling between 1-propyl-4-bromo-1H-pyrazole and naphthalen-1-ylboronic acid achieves higher regioselectivity (>90%) .

Challenges and Modifications

  • Regioselectivity: Competing formation of 3- and 5-substituted pyrazoles necessitates careful control of reaction temperature and stoichiometry .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor the 4-substituted isomer, while ethanol promotes byproduct formation .

Physicochemical Properties

PropertyValue/RangeMethodReference
Melting Point152–154°CDSC
Solubility (25°C)DMSO: >10 mg/mLEquilibrium solubility
LogP (Octanol-Water)3.8 ± 0.2HPLC
pKa2.1 (pyrazole N–H)Potentiometric titration

The compound exhibits moderate lipophilicity, making it suitable for membrane permeability in drug design .

Biological Activity and Applications

Antioxidant Activity

  • DPPH Radical Scavenging: IC₅₀ = 42 µM (vs. 28 µM for ascorbic acid) .

  • Lipid Peroxidation Inhibition: 78% at 50 µM in rat liver microsomes .

Catalytic Applications

  • Ligand in Coordination Chemistry: Forms stable complexes with Cu(II) and Pd(II), enhancing catalytic activity in cross-coupling reactions .

Future Directions

  • Drug Development: Structural analogs with fluorinated naphthalene groups show enhanced bioavailability in preclinical models .

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications .

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